molecular formula C18H23N7OS B5061158 6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No. B5061158
M. Wt: 385.5 g/mol
InChI Key: RAMWRQKWIAJJSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and cyclopentyl rings would give the molecule a certain degree of three-dimensionality, while the oxadiazole-pyrazine moiety could potentially participate in pi-stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring could potentially undergo reactions at its nitrogen atoms, while the thiophene ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with a specific biological target to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity, or exploring its use in areas such as medicinal chemistry .

properties

IUPAC Name

5-(4-cyclopentylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7OS/c1-2-5-13(4-1)24-7-9-25(10-8-24)18-17(19-12-14-6-3-11-27-14)20-15-16(21-18)23-26-22-15/h3,6,11,13H,1-2,4-5,7-10,12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMWRQKWIAJJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=NC4=NON=C4N=C3NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-cyclopentyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

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